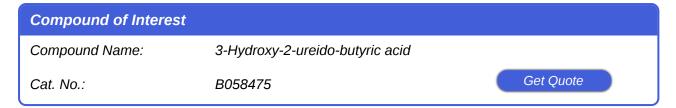


Commercial Suppliers and Research Applications of 3-Hydroxy-2-ureido-butyric Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-ureido-butyric acid, also known as N-carbamoyl-DL-threonine, is a carbamoylated derivative of the essential amino acid L-threonine.[1] Its structure, featuring both a hydroxyl and a ureido group, suggests potential for specific interactions with enzymes, which could modulate their activity and influence cellular pathways.[1] This document provides an overview of commercial suppliers for this compound and outlines potential research applications and generalized experimental protocols based on the current understanding of carbamoylated amino acids and related compounds.

Commercial Suppliers

A number of chemical suppliers offer **3-Hydroxy-2-ureido-butyric acid** for research purposes. The compound is typically supplied as a solid with the CAS number 122331-32-2 and a molecular weight of 162.14 g/mol .[1][2] Researchers should note that this compound is intended for research use only and not for human or veterinary use.[1]



Supplier	Product Name(s)	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Benchchem	3-Hydroxy-2- ureido-butyric acid	122331-32-2	C5H10N2O4	162.14
Santa Cruz Biotechnology	3-Hydroxy-2- ureido-butyric acid	122331-32-2	C5H10N2O4	162.14
Sinfoo Biotech	3-Hydroxy-2- ureido-butyric acid	122331-32-2	C5H10N2O4	162.14
PubChem	3-Hydroxy-2- ureido-butyric acid, N- carbamoyl-dl- threonine	122331-32-2	C5H10N2O4	162.14
ChemicalBook	3-HYDROXY-2- UREIDO- BUTYRIC ACID	122331-32-2	C5H10N2O4	162.14

Research Applications and Areas of Interest

While specific, detailed research applications for **3-Hydroxy-2-ureido-butyric acid** are not extensively documented, its chemical nature as a carbamoylated amino acid places it at the intersection of amino acid metabolism and post-translational modifications.[1] Research into this class of compounds has been ongoing, particularly in the context of conditions like uremia where carbamoylation is a known phenomenon.[1]

Potential research applications include:

• Enzyme Modulation: The ureido group may interact with the active sites of enzymes, potentially modulating their activity.[1]



- Metabolic Studies: As a derivative of L-threonine, it could play a role in or interfere with amino acid metabolism. Carbamoylated amino acids have been shown to potentially interfere with protein synthesis and transamination reactions.[1]
- Proteomics: The compound is marketed as a biochemical for proteomics research, suggesting its use as a standard or in studies of post-translational modifications.
- Drug Development: Compounds containing a ureido group have been explored for their resistance to enzymatic hydrolysis, a desirable characteristic in drug design.[1]

Experimental Protocols

Detailed, validated experimental protocols specifically for **3-Hydroxy-2-ureido-butyric acid** are not readily available in the public domain. However, based on general laboratory practices for similar compounds, a generalized protocol for an in vitro enzyme inhibition assay can be outlined.

General Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a basic framework. Specific concentrations, incubation times, and detection methods will need to be optimized for the particular enzyme and substrate being investigated.

1. Materials:

- 3-Hydroxy-2-ureido-butyric acid
- Target enzyme
- Substrate for the target enzyme
- Assay buffer (optimized for enzyme activity)
- Detection reagent (e.g., colorimetric, fluorescent, or luminescent substrate)
- 96-well microplate
- Microplate reader

2. Procedure:

- Prepare Reagents:
- Dissolve **3-Hydroxy-2-ureido-butyric acid** in a suitable solvent (e.g., DMSO or assay buffer) to create a stock solution.





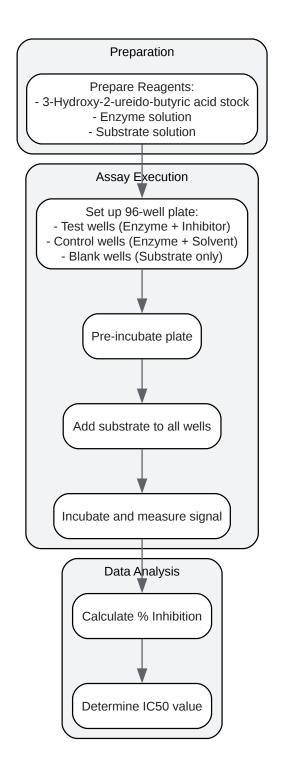


- Prepare serial dilutions of the stock solution to test a range of concentrations.
- Prepare enzyme and substrate solutions in assay buffer at their optimal concentrations.
- Assay Setup (in a 96-well plate):
- Test wells: Add a fixed volume of enzyme solution and varying concentrations of **3-Hydroxy- 2-ureido-butyric acid**.
- Control wells (no inhibitor): Add the same volume of enzyme solution and the corresponding solvent concentration without the inhibitor.
- Blank wells (no enzyme): Add substrate and assay buffer to measure background signal.
- Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
- Incubation and Measurement: Incubate the plate at the optimal temperature for a specific time. Measure the signal (e.g., absorbance or fluorescence) at regular intervals or at a single endpoint using a microplate reader.
- Data Analysis:
- Subtract the background signal from all readings.
- Calculate the percentage of enzyme inhibition for each concentration of 3-Hydroxy-2ureido-butyric acid compared to the control.
- Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Visualizations

Logical Workflow for In Vitro Enzyme Inhibition Assay





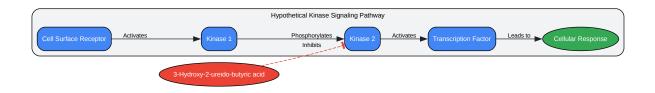
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Caption: Workflow for a typical in vitro enzyme inhibition assay.

Putative Signaling Pathway Modulation



Given that the ureido group can interact with enzymes, a hypothetical pathway can be proposed where **3-Hydroxy-2-ureido-butyric acid** acts as a modulator of a kinase signaling cascade. This is a speculative diagram based on the general function of enzyme inhibitors.



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Caption: Hypothetical modulation of a kinase pathway.

Conclusion

3-Hydroxy-2-ureido-butyric acid is a commercially available compound for research with potential applications in studying enzyme modulation and metabolic pathways. While specific experimental data is limited, its structural similarity to other biologically active molecules suggests it could be a valuable tool for researchers in biochemistry and drug discovery. The provided protocols and diagrams offer a starting point for designing experiments to investigate the biological role of this compound. Further research is needed to fully elucidate its specific mechanisms of action and potential therapeutic applications.

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References

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